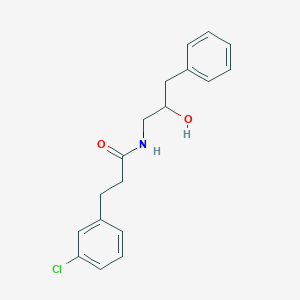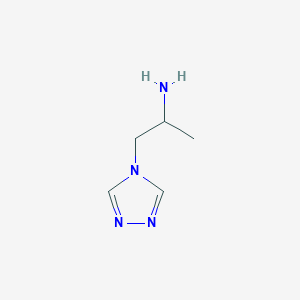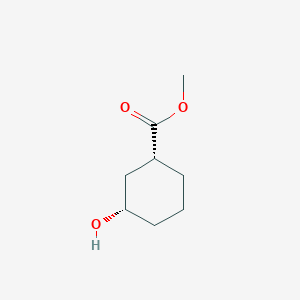
3-(3-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Studies
Research has indicated that derivatives similar to 3-(3-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)propanamide possess anticonvulsant properties. Specifically, N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to the compound , have been synthesized and evaluated for their efficacy against seizures. These compounds demonstrated significant activity in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, indicating their potential as anticonvulsant agents. The ortho and para isomers were found to be more potent than phenytoin in the MES test, suggesting their high therapeutic potential against generalized seizures (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
The synthesis and evaluation of aryl-substituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have shown that these compounds exhibit antimicrobial and antifungal activities. While the compound is not directly studied, this research opens avenues for investigating its potential antimicrobial properties due to the structural similarities (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Nonlinear Optical Material Research
There has been a focus on the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide), a compound with structural similarities to this compound, for its potential as a nonlinear optical material. The synthesized material, after being subjected to various characterization techniques, showed promise for applications in the field of electro-optics and nonlinear optics, highlighting the potential for further exploration of related compounds in this area (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).
Organic Nonlinear Optical Materials
Another study emphasized the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide) for applications in organic electro-optic and non-linear optical materials. The findings suggest that similar compounds, including this compound, could possess valuable properties for advancement in optical technologies (Prabhu & Rao, 2000).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-16-8-4-7-15(11-16)9-10-18(22)20-13-17(21)12-14-5-2-1-3-6-14/h1-8,11,17,21H,9-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXHHMRFOWWXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)



![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)



![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)
